molecular formula C15H14O2S B14726482 2-[(4-Ethylphenyl)sulfanyl]benzoic acid CAS No. 5495-76-1

2-[(4-Ethylphenyl)sulfanyl]benzoic acid

Cat. No.: B14726482
CAS No.: 5495-76-1
M. Wt: 258.3 g/mol
InChI Key: PFKYLKFTYFZDSO-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)sulfanyl]benzoic acid is a sulfur-containing benzoic acid derivative characterized by a sulfanyl (-S-) group bridging the benzoic acid core and a 4-ethylphenyl substituent. This structure confers unique physicochemical properties, such as altered acidity (pKa), solubility, and lipophilicity, compared to simpler benzoic acid derivatives.

Properties

CAS No.

5495-76-1

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-(4-ethylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C15H14O2S/c1-2-11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3,(H,16,17)

InChI Key

PFKYLKFTYFZDSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylphenyl)sulfanyl]benzoic acid typically involves the reaction of 4-ethylthiophenol with 2-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the formation of a carbon-sulfur bond through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-[(4-Ethylphenyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with metal ions or proteins, influencing their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The sulfanyl group (-S-) in 2-[(4-Ethylphenyl)sulfanyl]benzoic acid distinguishes it from other sulfur-linked benzoic acids. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent Position & Group Key Functional Features Reference
This compound 2-position: -S-(4-ethylphenyl) Sulfanyl bridge, ethylphenyl group N/A
2-(4-Ethylbenzoyl)benzoic acid 2-position: -CO-(4-ethylphenyl) Benzoyl group (electron-withdrawing)
4-Chloro-2-{2-[(6-nitrobenzothiazolyl)sulfanyl]acetamido}benzoic acid 2-position: -S-acetamido-benzothiazole Sulfanyl-acetamido hybrid, chloro substitution
3-(4-Chloro-2-methylphenoxymethyl)benzoic acid 3-position: -OCH2-(4-chloro-2-methylphenyl) Ether linkage, chloro-methyl substitution
4-[[2-[(4-Ethylphenyl)imino]thiazolidinyl]methyl]benzoic acid 4-position: Thiazolidinone-imino-ethylphenyl Heterocyclic sulfur, imino group

Key Observations :

  • Lipophilicity : The 4-ethylphenyl group enhances lipophilicity compared to unsubstituted or polar-substituted analogs (e.g., nitro or chloro groups in ).

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Reported) Solubility (mg/mL) Purity (%) CAS Number Reference
This compound C15H14O2S 258.34 ~3.9–4.2* Insoluble in water N/A N/A N/A
2-(4-Ethylbenzoyl)benzoic acid C16H14O3 254.28 ~2.8–3.1 0.12 (DMSO) N/A 1151-14-0
3-(4-Chloro-2-methylphenoxymethyl)benzoic acid C15H13ClO3 276.72 ~4.5 0.05 (EtOH) 95% N/A
4-[[2-[(4-Ethylphenyl)imino]thiazolidinyl]methyl]benzoic acid C20H18N2O3S 366.43 3.90±0.10 Insoluble in water N/A 491585-47-8

*Estimated based on thiol-containing analogs .

Key Observations :

  • Acidity : The sulfanyl-linked benzoic acid is less acidic than its benzoyl counterpart (pKa ~3.9–4.2 vs. ~2.8–3.1), likely due to the weaker electron-withdrawing effect of -S- compared to -CO- .
  • Solubility: Sulfanyl derivatives generally exhibit low aqueous solubility, necessitating organic solvents (e.g., DMSO, ethanol) for experimental use .

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